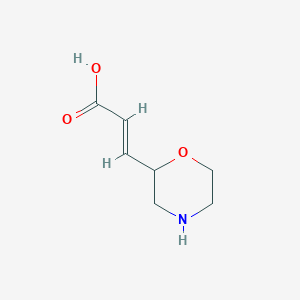

(E)-3-(Morpholin-2-yl)acrylic acid

Description

(E)-3-(Morpholin-2-yl)acrylic acid is a substituted acrylic acid derivative featuring a morpholine ring attached to the α,β-unsaturated carboxylic acid backbone. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

The (E)-configuration of the double bond is critical for maintaining planar geometry, which influences reactivity and biological activity.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(E)-3-morpholin-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C7H11NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)/b2-1+ |

InChI Key |

AZKLITPVPAPTFY-OWOJBTEDSA-N |

Isomeric SMILES |

C1COC(CN1)/C=C/C(=O)O |

Canonical SMILES |

C1COC(CN1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Morpholin-2-yl)acrylic acid typically involves the reaction of morpholine with acrylic acid under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the morpholine ring to the acrylic acid. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Morpholin-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

(E)-3-(Morpholin-2-yl)acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(Morpholin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Antimicrobial Activity :

- (E)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives exhibit broad-spectrum activity, with MIC values as low as 15.60 µg/mL against C. albicans and S. aureus . In contrast, morpholine-containing analogs like (E)-3-(Morpholin-2-yl)acrylic acid are hypothesized to show moderate activity due to the morpholine ring’s hydrogen-bonding capacity, which may disrupt microbial membranes or enzymes .

- Trifluoromethyl-substituted acrylates (e.g., Methyl (E)-3-(3-methoxyphenyl)-2-(trifluoromethyl)acrylate) lack direct antimicrobial data but demonstrate enhanced chemical stability, suggesting utility in prolonged drug delivery systems .

Pharmacological Potential: Morpholine derivatives, including (4-Benzyl-morpholin-2-yl)-acetic acid, are studied for their roles in ion channel modulation and enzyme inhibition, implying similar applications for this compound . A patented solid form of a related morpholine-acrylic acid derivative (Patent 11434235) exhibits antiviral activity, underscoring the scaffold’s versatility in targeting viral proteases or polymerases .

Synthetic Accessibility: Morpholine-containing acrylates are synthesized via Pd-catalyzed cross-coupling (e.g., Ethyl (E)-3-Morpholinoacrylate) or nucleophilic substitution, whereas sulfonamide derivatives require multi-step protocols involving sulfamoyl chloride intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.